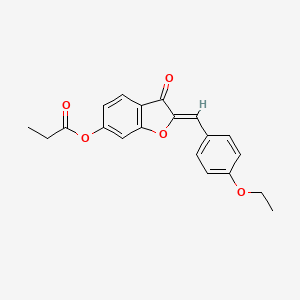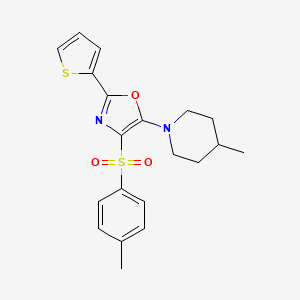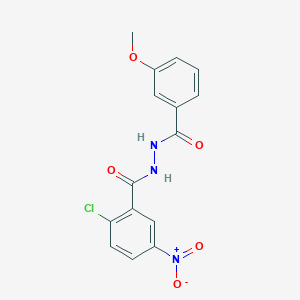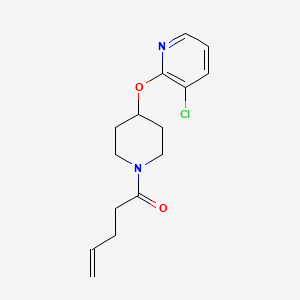
N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the current arsenal of cancer treatments.
作用機序
N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits the activity of CDK7 by binding to a specific site on the enzyme. This binding prevents CDK7 from phosphorylating its downstream targets, which are involved in the regulation of gene expression. The inhibition of CDK7 by this compound leads to the downregulation of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical models. In addition to its effects on CDK7, this compound has been shown to inhibit the activity of other CDKs, including CDK9 and CDK12. These CDKs are also involved in the regulation of gene expression and are essential for the growth and survival of cancer cells. Inhibition of these CDKs by this compound leads to the downregulation of genes that are critical for cancer cell growth and survival.
実験室実験の利点と制限
N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages as a potential cancer therapy. It has shown potent anti-cancer activity in preclinical models and has the potential to be effective against a wide range of cancer types. This compound also has a favorable pharmacokinetic profile, meaning that it is well-tolerated and has a low risk of toxicity. However, there are also limitations to the use of this compound in lab experiments. The synthesis method is complex and requires specialized equipment and expertise. In addition, the compound is not yet approved for clinical use, which limits its availability for research purposes.
将来の方向性
There are several future directions for the study of N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One potential direction is the development of combination therapies that include this compound and other anti-cancer agents. Combination therapy has been shown to be effective in the treatment of cancer and may enhance the anti-cancer activity of this compound. Another potential direction is the study of this compound in clinical trials. Clinical trials will provide valuable information on the safety and efficacy of this compound in humans and may lead to its approval as a cancer therapy. Finally, there is a need for further research on the mechanism of action of this compound. A better understanding of the molecular and cellular effects of this compound will provide insights into its anti-cancer activity and may lead to the development of more effective cancer therapies.
合成法
N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of several different compounds. The synthesis method is complex and requires specialized equipment and expertise. The details of the synthesis method are beyond the scope of this paper but can be found in scientific literature.
科学的研究の応用
N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been studied extensively in preclinical models of cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by blocking the activity of a specific enzyme called CDK7. CDK7 is involved in the regulation of gene expression and is essential for the growth and survival of cancer cells. Inhibition of CDK7 by this compound leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(2,3-difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-7-8(2)16-6-17-12(7)13(19)18-10-5-3-4-9(14)11(10)15/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAJCBPXAHKODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=C(C(=CC=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


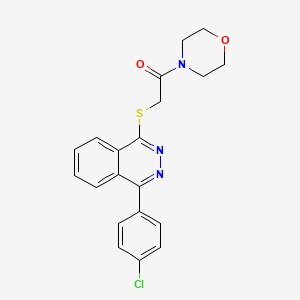
![N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2468779.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-carboxamide](/img/structure/B2468781.png)
![2-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2468782.png)
![Methyl 4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2468783.png)
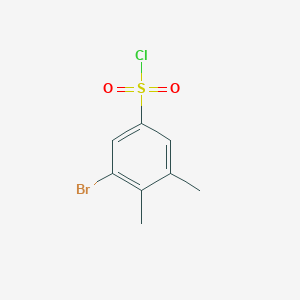
![3-{[3-[(4-methylpiperidino)carbonyl]-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2468787.png)
